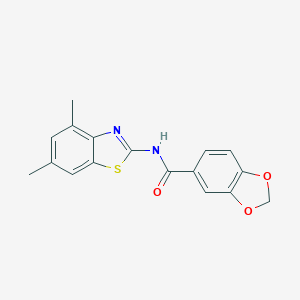![molecular formula C14H12ClIN2OS B251376 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide](/img/structure/B251376.png)
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide, also known as CPI-1205, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression. The inhibition of EZH2 has been shown to have therapeutic potential in various types of cancer, making CPI-1205 a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves the inhibition of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This methylation is associated with the repression of gene expression, and EZH2 overexpression has been observed in various types of cancer. The inhibition of EZH2 by this compound leads to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways, resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. This compound has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell proliferation, survival, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has several advantages for use in scientific research. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are some limitations to the use of this compound in research. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its selectivity for EZH2 may lead to off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide and its potential use in cancer therapy. One area of research is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of the role of EZH2 inhibition in other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of EZH2 could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography. The synthesis process has been optimized to produce this compound in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and enhance the efficacy of other cancer treatments. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Propiedades
Fórmula molecular |
C14H12ClIN2OS |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12ClIN2OS/c1-9-6-11(16)7-17-14(9)18-13(19)8-20-12-4-2-10(15)3-5-12/h2-7H,8H2,1H3,(H,17,18,19) |
Clave InChI |
LMTNDGFDVYMBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
SMILES canónico |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)

